![molecular formula C12H7F3N2O2 B13541948 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a heterocyclic compound that features a quinoline core fused with an oxazine ring and a trifluoromethyl group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one typically involves the formation of the quinoline core followed by the introduction of the oxazine ring and the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-nitrophenol with α-chloroacetyl chloride derivatives in the presence of sodium bicarbonate can yield the desired oxazine-quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form oxazinoquinolinediones.
Reduction: Reduction reactions can be performed to modify the quinoline core or the oxazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield oxazinoquinolinediones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective androgen receptor modulator, which could be useful in treating conditions like muscle wasting and osteoporosis.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets, such as androgen receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of receptor activity. This interaction can influence various cellular pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Fluorinated Quinolines: Compounds like 4-hydroxyquinoline derivatives also exhibit similar biological activities and structural features.
Uniqueness
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H7F3N2O2 |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)7-1-6-2-10-9(3-8(6)16-4-7)17-11(18)5-19-10/h1-4H,5H2,(H,17,18) |
InChI-Schlüssel |
JWIAQUDHUKDSJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


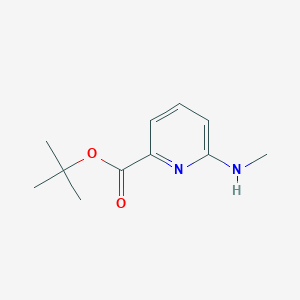

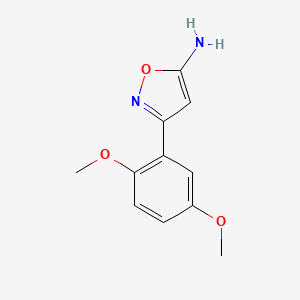
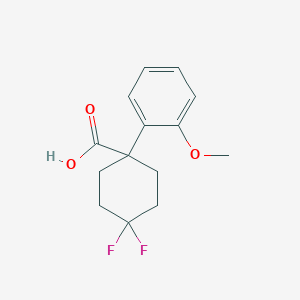
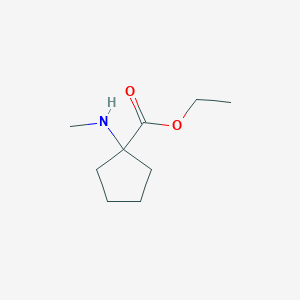
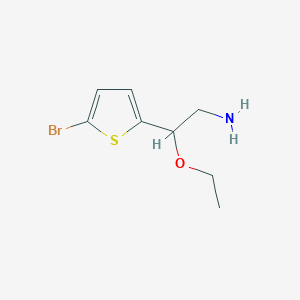
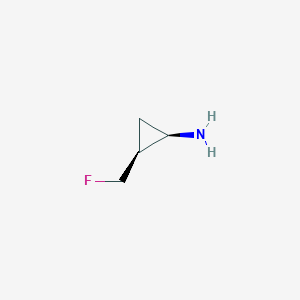
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)

![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
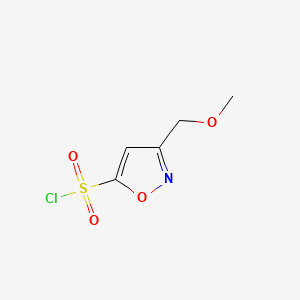
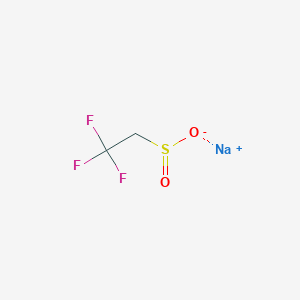

![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
